molecular formula C22H30Cl2N2O4 B2870887 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride CAS No. 1185562-74-6

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2870887
CAS No.: 1185562-74-6
M. Wt: 457.39
InChI Key: ADCJMOOKOGSBNA-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a chlorophenyl group, and a dimethoxybenzyl ether moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O4.ClH/c1-27-21-6-7-22(28-2)17(12-21)15-29-16-20(26)14-24-8-10-25(11-9-24)19-5-3-4-18(23)13-19;/h3-7,12-13,20,26H,8-11,14-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJMOOKOGSBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Step 1 : Diethanolamine (5.0 mol) reacts with thionyl chloride (10.2 mol) in chloroform at 40–50°C for 6 hr to yield bis(2-chloroethyl)methylamine hydrochloride (89% yield).
  • Step 2 : Condensation with 3-chloroaniline (4.8 mol) in refluxing xylene (12 hr) forms 1-(3-chlorophenyl)piperazine hydrochloride (76% yield).

Critical Parameters :

  • Xylene solvent enables azeotropic removal of HCl, driving the reaction to completion.
  • Post-treatment with activated carbon improves purity to >98% (HPLC).

Synthesis of 3-((2,5-Dimethoxybenzyl)oxy)propan-2-ol

The side chain is constructed via Williamson ether synthesis, informed by SEMANTIC SCHOLAR:

Optimized Procedure

  • Glycidol Activation : Epichlorohydrin (2.5 mol) reacts with 2,5-dimethoxybenzyl alcohol (2.4 mol) in DMF using K₂CO₃ (3.0 mol) at 80°C for 8 hr.
  • Epoxide Ring-Opening : Hydrolysis with 10% H₂SO₄ yields 3-((2,5-dimethoxybenzyl)oxy)propan-2-ol (82% yield, purity 95.3% by GC-MS).

Side Reaction Mitigation :

  • Strict temperature control (<85°C) prevents Fries rearrangement of the methoxy groups.

Coupling Strategies for Final Assembly

Nucleophilic Substitution (Route A)

  • Chloride Activation : Treat 3-((2,5-dimethoxybenzyl)oxy)propan-2-ol (1.2 mol) with thionyl chloride (2.5 mol) in CH₂Cl₂ at 0°C to form the corresponding chloropropanol derivative.
  • Piperazine Alkylation : React with 1-(3-chlorophenyl)piperazine hydrochloride (1.0 mol) in acetonitrile at 60°C for 24 hr (68% yield).

Limitations :

  • Competing elimination reactions reduce yield; optimized solvent polarity (ε = 37.5) suppresses byproduct formation.

Reductive Amination (Route B)

  • Ketone Intermediate : Oxidize 3-((2,5-dimethoxybenzyl)oxy)propan-2-ol to the corresponding ketone using Jones reagent.
  • Condensation : React with 1-(3-chlorophenyl)piperazine in methanol under H₂ (50 psi) with Pd/C catalysis (91% conversion).

Advantages :

  • Avoids harsh alkylation conditions, improving functional group tolerance.

Hydrochloride Salt Formation

Final protonation follows WO2015/107057A1 methodology:

  • Dissolve the free base (1.0 mol) in ethyl acetate (5 vol).
  • Add 37% HCl (1.05 eq) dropwise at 20°C.
  • Isolate crystals by filtration (93% recovery, mp 198–203°C).

Purity Enhancement :

  • Recrystallization from ethanol/water (1:3) achieves >99.5% purity (NMR, HPLC).

Comparative Analysis of Synthetic Routes

Parameter Route A (Alkylation) Route B (Reductive Amination)
Overall Yield 52% 63%
Purity (HPLC) 98.2% 99.1%
Reaction Time 32 hr 18 hr
Scalability >10 kg <5 kg
Key Advantage Simplicity Superior selectivity

Data synthesized from.

Analytical Characterization Benchmarks

1H NMR (DMSO-d₆) :

  • δ 3.15–3.24 (m, 8H, piperazine)
  • δ 4.52 (s, 2H, OCH₂C₆H₃)
  • δ 6.82–7.64 (m, 6H, aromatic).

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase: MeCN/H₂O (0.1% TFA) 55:45
  • Retention Time: 8.7 min.

Industrial-Scale Optimization Challenges

  • Solvent Recovery : Xylene from Step 2 (Section 2.1) is distilled and reused (≥5 cycles).
  • Waste Streams : Neutralize acidic byproducts with Ca(OH)₂ to precipitate CaCl₂ for disposal.
  • Process Safety : Thionyl chloride quenching requires staged addition to ice-cold NaOH to prevent exotherms.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-propanol: Similar structure but lacks the dimethoxybenzyl ether moiety.

    1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-ethoxypropan-2-ol: Similar structure but with an ethoxy group instead of a dimethoxybenzyl group.

Uniqueness

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxybenzyl ether moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique interactions and effects.

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